N-Des(2-butynyl) 3'-N-Boc Linagliptin is a chemical compound related to Linagliptin, a medication used primarily for the treatment of type 2 diabetes. This compound serves as an important intermediate in the synthesis of Linagliptin and is characterized by its specific molecular structure and functional groups. The systematic name for N-Des(2-butynyl) 3'-N-Boc Linagliptin is tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate, reflecting its complex structure.
N-Des(2-butynyl) 3'-N-Boc Linagliptin is classified under the category of pharmaceuticals and organic compounds, specifically as an impurity related to Linagliptin. Its molecular formula is , with a molecular weight of approximately 572.66 g/mol . This compound is synthesized through various chemical processes aimed at producing high-purity intermediates for pharmaceutical applications.
The synthesis of N-Des(2-butynyl) 3'-N-Boc Linagliptin typically involves several key steps:
The molecular structure of N-Des(2-butynyl) 3'-N-Boc Linagliptin features multiple functional groups including a piperidine ring and a quinazoline moiety, which are integral to its biological activity.
CC#CCn1c(nc2N(C)C(=O)N(Cc3nc(C)c4ccccc4n3)C(=O)c12)N5CCC[C@H](C5)NC(=O)OC(C)(C)CThis structure allows for interactions with biological targets, particularly in the inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism .
The chemical reactions involved in the synthesis of N-Des(2-butynyl) 3'-N-Boc Linagliptin include:
These reactions require careful control of conditions such as temperature and pH to optimize yield and purity .
The mechanism by which N-Des(2-butynyl) 3'-N-Boc Linagliptin functions relates closely to its role as a precursor in the synthesis of Linagliptin, a known dipeptidyl peptidase IV inhibitor. By inhibiting this enzyme, Linagliptin increases insulin secretion in response to meals and decreases glucagon levels, leading to improved glycemic control in patients with type 2 diabetes .
The detailed mechanism involves:
N-Des(2-butynyl) 3'-N-Boc Linagliptin exhibits several notable physical and chemical properties:
These properties are essential for handling and storage during pharmaceutical manufacturing processes .
N-Des(2-butynyl) 3'-N-Boc Linagliptin serves primarily as an intermediate in the synthesis of Linagliptin, which is utilized in clinical settings for managing type 2 diabetes. Its role extends beyond mere production; it also serves as a reference standard in analytical chemistry for quality control purposes within pharmaceutical development.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: